6-Hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Hydroxyquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
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Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids : A study describes the synthesis and photochemistry of a photolabile protecting group based on brominated hydroxyquinoline, which demonstrates greater efficiency than other photolabile groups. Its increased solubility and low fluorescence make it valuable for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Modulators of Nuclear Receptors : Research on enantiomeric 6-hydroxy-tetrahydroisoquinoline-1-carboxylic acid, useful in synthesizing modulators of nuclear receptors like liver X receptor, highlights its application in the synthesis of biologically active compounds (Forró et al., 2016).
Synthesis of Ethynyl-3-hydroxyquinoline-4-carboxylic Acids : A study focused on the synthesis of 3-hydroxyquinoline-4-carboxylic acids with ethynyl moieties, developing a new approach based on Sonogashira cross-coupling and Pfitzinger reaction. This research contributes to the development of new chemical structures (Maklakova et al., 2019).
Mechanistic Study in Electrochemistry and Spectroelectrochemistry : The study of the oxidation mechanism of hydroxyquinoline carboxylic acids, including various structural derivatives, offers insights into their electrochemical properties. This research is relevant to understanding the electron transfer efficiency of these compounds in biological systems (Sokolová et al., 2015).
Coordination Polymer-Templated Photodimerization : Research demonstrates that coordination polymers can facilitate the photodimerization of 2-hydroxyquinoline-4-carboxylic acid. This photodimerization, activated by sunlight, is significant for understanding the photochemical properties of the compound (Qin et al., 2012).
Photoinduced Fluorogenic Reactions for Hydrogen Peroxide Detection : A study explores the reaction of 4-hydroxyquinoline-4-carboxylic acid with hydrogen peroxide under UV light, yielding fluorescent products. This finding has potential applications in developing novel analytical methods for detecting hydrogen peroxide (Gen-fa et al., 1991).
Mechanism of Action
Target of Action
Quinoline derivatives, which include 6-hydroxyquinoline-4-carboxylic acid, are known to have versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by inhibiting dna gyrase and topoisomerase iv activities . They can also act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Biochemical Pathways
Quinoline derivatives are known to affect various biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been shown to exhibit significant inhibitory activities against various viruses . They also have potential anti-cancer effects .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
6-hydroxyquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYGKPXDDWMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10786984 | |
Record name | 6-Hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-44-1 | |
Record name | 6-Hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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